2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClF3NO/c8-3-6(13)12-2-1-5(4-12)7(9,10)11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKABFQZTOZOQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”.

Biochemical Pathways

It is known that pyrrolidine derivatives can participate in suzuki–miyaura (sm) coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions.

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Action Environment

It is known that the success of sm coupling reactions, which pyrrolidine derivatives can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound’s pyrrolidine ring allows it to interact with a range of biomolecules, enhancing its potential as a bioactive molecule. It has been observed to interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes. The trifluoromethyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in biochemical studies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior. The compound’s ability to modulate cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can result in downstream effects on physiological processes regulated by carbonic anhydrase. Additionally, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for prolonged observation of its effects. Its degradation products may also exhibit bioactivity, necessitating careful monitoring of its stability during experiments. Long-term studies have indicated that the compound can induce sustained changes in cellular behavior, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on physiological processes without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks. These findings underscore the need for careful dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic profile for effective application in biochemical research. Additionally, the compound’s effects on metabolic flux and metabolite levels further highlight its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its bioactivity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity. Understanding the transport mechanisms and distribution patterns of the compound is essential for optimizing its use in biochemical studies and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization to organelles such as the mitochondria or nucleus can influence its interactions with biomolecules and its overall bioactivity. Studies have shown that the compound’s subcellular distribution is dynamic, with potential implications for its therapeutic applications.

Biological Activity

2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, exploring its pharmacological properties, structure-activity relationships, and relevant case studies.

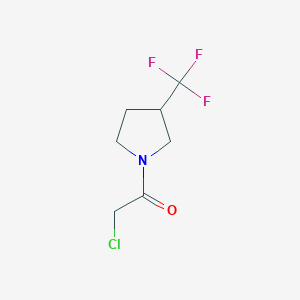

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains.

- CNS Activity : Its structural similarity to known psychoactive substances indicates potential central nervous system (CNS) effects, which warrant further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structures. A comparative analysis of this compound with other trifluoromethyl-substituted compounds indicates a promising antimicrobial profile.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Control (Fluconazole) | 0.5 μg/mL | Standard |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the compound is significant for enhancing biological activity. The following factors influence its efficacy:

- Electron-Withdrawing Groups : The trifluoromethyl group increases lipophilicity and may enhance binding affinity to biological targets.

- Pyrrolidine Ring : Modifications on the pyrrolidine ring can affect the compound's pharmacodynamics and pharmacokinetics.

Study 1: Antifungal Activity

A study evaluating a series of trifluoromethyl-substituted pyrrolidine derivatives demonstrated that compounds with similar structural motifs showed enhanced antifungal activity against resistant strains of Candida species. The study indicated that substitution patterns significantly influenced the antifungal potency.

Study 2: CNS Effects

Research into methcathinone analogs revealed that trifluoromethyl substitutions could modulate psychoactive effects. Compounds structurally related to this compound were shown to exhibit varying degrees of stimulant activity, suggesting potential applications in treating CNS disorders .

Toxicology and Safety Profile

While promising, the safety profile of this compound remains underexplored. Existing data on similar compounds indicate mild toxicity concerns, necessitating thorough toxicological assessments.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

A comparative analysis of structurally related compounds is presented below, focusing on substituents, synthesis methods, and physicochemical properties.

Table 1: Comparative Overview of Selected Analogues

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound enhances hydrophobicity compared to morpholino (3an) or fluorophenyl analogues (). This property is critical for membrane permeability in drug design.

- NMR Trends : The ketone carbonyl in 3an appears at 195.6 ppm in ¹³C NMR (CDCl₃), a typical range for α-chloroketones. The target compound’s carbonyl shift may vary slightly due to electron-withdrawing effects of the trifluoromethyl group .

Crystallographic and Computational Insights

Preparation Methods

General Synthetic Route

The synthesis generally involves two key steps:

- Formation of the substituted pyrrolidine ring bearing the trifluoromethyl group at the 3-position.

- Acylation of the pyrrolidine nitrogen with chloroacetyl chloride to introduce the 2-chloroethanone moiety.

This approach is consistent with common synthetic strategies for similar compounds where the nitrogen atom of a heterocycle is acylated with a haloacetyl chloride derivative.

Detailed Preparation Method

Step 1: Synthesis of 3-(trifluoromethyl)pyrrolidine derivatives

The pyrrolidine ring substituted with a trifluoromethyl group at the 3-position is typically prepared via established pyrrolidine synthesis methods, which may include:

- Cyclization of appropriate amino alcohols or amino acids bearing trifluoromethyl substituents.

- Use of fluorinated building blocks to introduce the trifluoromethyl group either before or after ring formation.

The trifluoromethyl substituent enhances the compound’s lipophilicity and metabolic stability, which is critical for its biological activity.

Step 2: N-Acylation with Chloroacetyl Chloride

The key step involves reacting the 3-(trifluoromethyl)pyrrolidine derivative with chloroacetyl chloride under controlled conditions to form 2-chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one.

Typical reaction conditions include:

- Use of an inert solvent such as dichloromethane or tetrahydrofuran.

- Cooling to maintain temperature control, often 0–5 °C, to avoid side reactions.

- Addition of a base (e.g., triethylamine) to neutralize the hydrogen chloride generated during acylation.

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the desired amide linkage.

Example Preparation Data

A representative synthesis based on analogous compounds (e.g., 2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one) involves:

| Parameter | Details |

|---|---|

| Starting Material | 3-(trifluoromethyl)pyrrolidine derivative |

| Acylating Agent | Chloroacetyl chloride |

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or similar |

| Temperature | 0–5 °C during addition, then room temperature |

| Reaction Time | 1–4 hours |

| Workup | Aqueous quench, extraction, drying over anhydrous sodium sulfate |

| Purification | Column chromatography or recrystallization |

| Yield | Typically moderate to high (60–85%) |

This method yields the target compound with high purity suitable for further biological or chemical studies.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Acylation with Chloroacetyl Chloride | Direct N-acylation of pyrrolidine nitrogen | Straightforward, well-established | Requires careful control of reaction conditions; potential side reactions |

| Synthesis of Pyrrolidine Core | Cyclization or substitution to introduce trifluoromethyl group | Enables structural diversity | Multi-step synthesis may be required |

| Biocatalytic Reduction (Analogous) | Use of ketoreductase enzymes for chiral alcohols | High stereoselectivity, mild conditions | Limited to specific substrates; not directly reported for target compound |

Research Findings and Challenges

The trifluoromethyl group incorporation is crucial for enhancing pharmacokinetic properties but poses synthetic challenges due to its electron-withdrawing nature.

The chloroacetylation step must be carefully controlled to avoid over-acylation or hydrolysis.

Purification of the final product requires removal of residual reagents and by-products, often achieved by chromatographic techniques.

Stability studies indicate that the chloroacetyl group is reactive and may undergo hydrolysis; thus, storage under anhydrous conditions is recommended.

Current literature lacks extensive reports on alternative green synthesis methods or catalytic processes specifically for this compound, highlighting an area for future research.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Answer:

A common approach involves nucleophilic substitution between pyrrolidine derivatives and α-chloroketones. For example, General Procedure B (as described in ) uses pyrrolidine and chloroacetyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Anhydrous dichloromethane or THF minimizes side reactions.

- Temperature : Reactions are typically conducted at 0–5°C to suppress thermal decomposition.

- Work-up : Silica gel chromatography (0–30% ethyl acetate in hexanes) achieves >80% purity .

Optimization tip : Use a molar excess of the pyrrolidine derivative (1.2–1.5 eq) to drive the reaction to completion.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Answer:

- 1H/13C NMR : Focus on the pyrrolidine ring protons (δ 3.4–3.9 ppm) and carbonyl carbon (δ ~164.7 ppm). Compare with reference data for analogous compounds (e.g., 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 170.0343 for the parent compound) .

- IR Spectroscopy : Validate the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

Advanced: How does the trifluoromethyl group at the pyrrolidine 3-position influence electronic and steric properties in reactivity studies?

Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Reduces nucleophilicity at the pyrrolidine nitrogen, slowing alkylation or acylation reactions.

- Introduces steric hindrance , as shown in molecular modeling studies of similar trifluoromethylated heterocycles (e.g., 3'-(Trifluoromethyl)acetophenone in ) .

Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic assays or DFT calculations.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or HRMS deviations)?

Answer:

- NMR anomalies : Unresolved splitting may arise from hindered rotation of the trifluoromethyl group. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic effects .

- HRMS discrepancies : Isotopic patterns for Cl (3:1 for ³⁵Cl:³⁷Cl) and F (monoisotopic) should align. Deviations >2 ppm suggest impurities; re-purify via preparative HPLC .

- Cross-validate : Combine with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC) to confirm connectivity .

Advanced: What strategies are recommended for designing derivatives of this compound to enhance biological activity or selectivity?

Answer:

- Bioisosteric replacement : Replace the chlorine with other halogens (e.g., F, Br) or pseudohalogens (-CN) to modulate lipophilicity (logP) .

- Side-chain modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, acetyl) to alter steric bulk, as demonstrated in fluorinated anticancer agents ( ) .

- Activity assays : Prioritize in vitro screening against target enzymes (e.g., kinases) using fluorogenic substrates to quantify IC₅₀ shifts.

Advanced: How can researchers address low yields in scale-up syntheses of this compound?

Answer:

- Byproduct analysis : Identify intermediates via LC-MS (e.g., dimerization products from excess chloroacetyl chloride).

- Process adjustments :

- Use flow chemistry to improve heat dissipation and mixing efficiency.

- Replace batch chromatography with crystallization (e.g., hexane/ethyl acetate gradients) .

- Catalytic methods : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.